1-Butyl-1H-1,2,3-triazole
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Overview
Description
It belongs to the class of 1,2,3-triazoles, which are known for their high chemical stability, aromatic character, and hydrogen bonding ability . These properties make 1-Butyl-1H-1,2,3-triazole a valuable compound in various fields, including pharmaceuticals, organic synthesis, and materials science .
Preparation Methods
1-Butyl-1H-1,2,3-triazole can be synthesized through several methods, with the most common being the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of an alkyne with an azide to produce 1,4- and 1,5-disubstituted triazoles . The reaction is typically carried out under solventless conditions, making it environmentally friendly and easily scalable . Industrial production methods often involve the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides high yields and regioselectivity .
Chemical Reactions Analysis
1-Butyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major products formed from these reactions include various substituted triazoles, which can be further utilized in different applications .
Scientific Research Applications
1-Butyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Butyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, thereby enhancing cognitive functions and providing therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
1-Butyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1,2,4-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
1-Butyl-1,2,4-triazole: A structural isomer with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it suitable for a wide range of applications .
Biological Activity
1-Butyl-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects against various enzymes and microorganisms, as well as its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C6H11N3. The triazole ring is known for its stability and ability to form hydrogen bonds, which contributes to its biological activity. The butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Inhibition of Enzymatic Activity
Recent studies have demonstrated that derivatives of 1H-1,2,3-triazoles exhibit significant inhibitory activity against various enzymes:
- Carbonic Anhydrase-II Inhibition : A series of 1H-1,2,3-triazole analogs were synthesized and evaluated for their inhibitory potential against carbonic anhydrase-II. The most active compounds showed IC50 values ranging from 13.8 to 35.7 µM, with some derivatives outperforming the standard drug acetazolamide (IC50 = 18.2 µM) . Molecular docking studies indicated that these compounds bind effectively to the active site of the enzyme.
Compound | IC50 (µM) |
---|---|
7b | 13.8 |
9e | 18.1 |
9d | 20.7 |
Standard | 18.2 |
Anticholinesterase Activity
Another significant area of research involves the inhibition of cholinesterase enzymes:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Compounds derived from 1H-1,2,3-triazoles have been shown to inhibit AChE and BChE effectively. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
Antimicrobial Properties
The antimicrobial properties of this compound derivatives have also been extensively studied:
- Antibacterial Activity : Various triazole derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, some compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.3 µg/mL against Staphylococcus aureus .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 6.3 | Staphylococcus aureus |
Compound B | 12.5 | Escherichia coli |
- Antifungal Activity : In vitro studies have shown that these compounds also possess antifungal properties, with significant inhibition rates against various fungal strains compared to controls .
Cytotoxicity Studies
The cytotoxic effects of triazole derivatives have been evaluated using different cell lines:
- Cytotoxic Activity : Some synthesized compounds exhibited cytotoxicity against cancer cell lines with IC50 values indicating potential for further development as anticancer agents . For example, a specific derivative showed an IC50 value of 1.4 µM against HepG2 liver cancer cells.
Case Study: Anticancer Potential
In a study examining the anticancer properties of triazole derivatives tethered to thymol moieties, several compounds were found to inhibit tumor cell proliferation significantly more than standard treatments like doxorubicin .
Properties
IUPAC Name |
1-butyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-3-5-9-6-4-7-8-9/h4,6H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKQECDSKDGQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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